N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the fluorobenzene moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: In medicine, N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide may have potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
- (NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-chlorobenzenesulfonamide
- (NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-bromobenzenesulfonamide
Comparison: Compared to its analogs, N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c1-15-12-16(2)14-23(13-15)20(17-6-4-3-5-7-17)22-26(24,25)19-10-8-18(21)9-11-19/h3-11,15-16H,12-14H2,1-2H3/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMXFXCIRZRDAL-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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